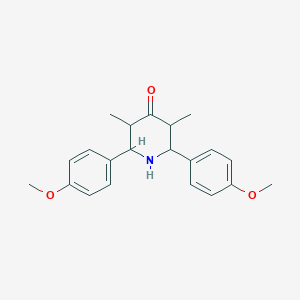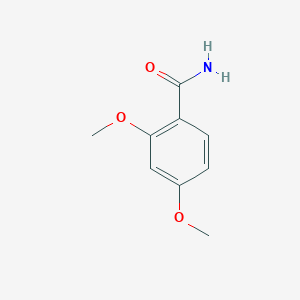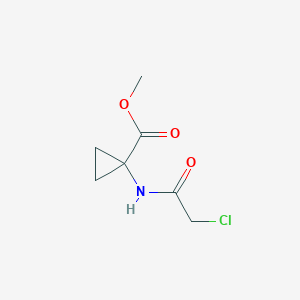
copper;5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5-oxopyrrolidine-2-carboxylate, also known as bis(5-oxo-L-prolinato-N1,O2)copper, is a coordination compound with the molecular formula C10H10CuN2O6 and a molecular weight of 317.74 g/mol . This compound is characterized by the presence of a copper ion coordinated to two 5-oxopyrrolidine-2-carboxylate ligands, which are derivatives of pyroglutamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;5-oxopyrrolidine-2-carboxylate typically involves the reaction of copper salts with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. One common method involves dissolving copper(II) acetate in water and adding 5-oxopyrrolidine-2-carboxylic acid. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade copper salts and 5-oxopyrrolidine-2-carboxylic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper;5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper ion in the complex can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands in the complex can be replaced by other ligands through substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at controlled temperatures.
Substitution Reactions: Ligand exchange can be facilitated by adding competing ligands such as ammonia or ethylenediamine under mild conditions.
Major Products Formed
Oxidation: Oxidation reactions can lead to the formation of copper(III) complexes or other oxidized species.
Substitution: Substitution reactions result in the formation of new copper complexes with different ligands, such as copper-ammonia complexes.
Aplicaciones Científicas De Investigación
Copper;5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of copper;5-oxopyrrolidine-2-carboxylate involves its interaction with biological molecules. The copper ion can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-5-oxopyrrolidine-2-carboxylate: A similar compound with a different stereochemistry.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features but different substituents on the pyrrolidine ring
Uniqueness
Copper;5-oxopyrrolidine-2-carboxylate is unique due to its coordination with copper, which imparts distinct chemical and biological properties. The presence of copper enhances its catalytic activity and potential therapeutic applications compared to similar compounds without metal coordination .
Propiedades
Número CAS |
15454-74-7 |
|---|---|
Fórmula molecular |
C10H12CuN2O6 |
Peso molecular |
319.76 g/mol |
Nombre IUPAC |
copper;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clave InChI |
CKBLQUOAMGLVCH-QHTZZOMLSA-L |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Cu+2] |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Cu+2] |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)





![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)




